Peficitinib Hydrobromide: A Technical Overview of its Discovery and Synthesis
Peficitinib Hydrobromide: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) hydrobromide, marketed under the trade name Smyraf®, is an orally administered Janus kinase (JAK) inhibitor developed by Astellas Pharma Inc.[1]. It has received approval in Japan for the treatment of rheumatoid arthritis (RA), particularly for patients who have shown an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs)[1][2]. This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical evaluation of peficitinib hydrobromide, with a focus on the scientific data and experimental methodologies that have defined its development.
Discovery and Rationale: Targeting the JAK-STAT Pathway
The discovery of peficitinib was rooted in the growing understanding of the central role of the Janus kinase (JAK) family of enzymes in the pathogenesis of autoimmune diseases like rheumatoid arthritis[3]. The JAK-STAT signaling pathway is a critical cascade for numerous cytokines and growth factors that drive the inflammatory processes characteristic of RA[4][5]. By inhibiting JAKs, the downstream signaling of these pro-inflammatory cytokines can be effectively dampened.
Peficitinib was identified as a potent pan-JAK inhibitor, demonstrating activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[6]. This broad inhibition profile allows for the interruption of signaling by a wide array of cytokines involved in the inflammatory and immune responses of RA[1][4]. The therapeutic hypothesis was that by blocking this central pathway, peficitinib could reduce inflammation, alleviate symptoms, and potentially slow the progression of joint damage in RA patients[5][7].
Mechanism of Action: A Pan-JAK Inhibitor
Peficitinib exerts its therapeutic effect by inhibiting the family of Janus kinase enzymes[6]. The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune cell function[5].
Peficitinib competitively binds to the ATP-binding site of JAKs, preventing their phosphorylation and subsequent activation of the downstream signaling cascade[5][6]. This leads to a reduction in the production of pro-inflammatory mediators[5]. The inhibitory activity of peficitinib against the different JAK isoforms has been quantified in vitro, with a moderate selectivity for JAK3[8].
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.
Chemical Synthesis of Peficitinib Hydrobromide
The synthesis of peficitinib hydrobromide is a multi-step process. A seven-step linear synthetic sequence has been described, commencing with 4-chloro-7-azaindole[9].
Key Synthetic Steps:
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Protection: The synthesis begins with the N-protection of 4-chloro-7-azaindole (B22810) using triisopropylsilyl chloride (TIPSCl)[9].
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Directed Lithiation and Esterification: The TIPS group directs lithiation to the C-5 position. Quenching with ethyl chloroformate yields the C-5-substituted ethyl ester[9].
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Deprotection: The TIPS group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF)[9].
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Amide Formation: The ethyl ester is hydrolyzed, and subsequent treatment with 1,1'-carbonyldiimidazole (B1668759) (CDI) and aqueous ammonium (B1175870) hydroxide (B78521) provides the corresponding amide[9].
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Preparation of the Adamantane Moiety: A diastereomeric mixture of 4-aminoadamantan-1-ol (B3038116) is protected with benzyl (B1604629) chloroformate, and the desired trans isomer is separated chromatographically. The protecting group is then removed by hydrogenation[9].
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Coupling: The prepared trans-4-aminoadamantan-1-ol (B1440121) is coupled with the 4-chloropyridine (B1293800) derivative at a high temperature (200 °C) to furnish the peficitinib free base[9].
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Salt Formation: The peficitinib free base is converted to the hydrobromide salt, which facilitates its isolation in a crystalline form[9].
Overall Synthesis Workflow
Caption: A simplified workflow of the chemical synthesis of Peficitinib Hydrobromide.
Quantitative Data Summary
In Vitro Inhibitory Activity
| Target Enzyme | IC50 (nmol/L) |
| JAK1 | 3.9[6][10] |
| JAK2 | 5.0[6][10] |
| JAK3 | 0.71[6][11] |
| TYK2 | 4.8[6][10] |
Table 1: In vitro inhibitory activity of Peficitinib against Janus kinase enzymes.[6][10][11]
Clinical Efficacy in Rheumatoid Arthritis (Phase III Trials)
| Treatment Group | ACR20 Response Rate (%) |
| Peficitinib 100 mg once daily | Up to 75%[7] |
| Peficitinib 150 mg once daily | Up to 75%[7] |
| Placebo | Significantly lower than peficitinib groups[7] |
Table 2: American College of Rheumatology 20% (ACR20) response rates in Phase III clinical trials in Asian patients with RA.[7]
Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay
A detailed protocol for determining the in vitro inhibitory activity of peficitinib against JAK enzymes would typically involve a biochemical assay. While the specific proprietary details of the assays used by Astellas are not fully public, a representative methodology is as follows:
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Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.
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Compound Preparation: Peficitinib is serially diluted to a range of concentrations.
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Assay Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of peficitinib.
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Detection: The phosphorylation of the peptide substrate is quantified, typically using a method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a radiometric assay.
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Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Clinical Trial Protocol (Phase III - Representative)
The Phase III clinical trials for peficitinib were randomized, double-blind, placebo-controlled studies. A general outline of the protocol is as follows:
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Patient Population: Adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response to conventional DMARDs[7].
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Study Design: Patients are randomized to receive once-daily oral doses of peficitinib (e.g., 100 mg or 150 mg) or a placebo for a specified period (e.g., 12 or 52 weeks)[7][12].
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Primary Endpoint: The primary efficacy endpoint is typically the American College of Rheumatology 20% (ACR20) response rate at a specific time point (e.g., week 12)[12].
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Secondary Endpoints: These may include higher ACR response rates (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and radiographic assessment of joint damage[7][12].
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Safety Monitoring: Patients are monitored for treatment-emergent adverse events (TEAEs), with a particular focus on infections, including herpes zoster, and other known risks associated with JAK inhibitors[7][13].
Safety and Tolerability
In clinical trials, peficitinib was generally well-tolerated. The incidence of treatment-emergent adverse events was similar between peficitinib and placebo groups in some studies[7]. However, a higher incidence of serious infections and herpes zoster-related disease was observed with peficitinib compared to placebo, which is a known class effect of JAK inhibitors[2][7]. No dose-dependency was observed for these serious adverse events in the pivotal trials[7].
Conclusion
Peficitinib hydrobromide is a significant addition to the therapeutic armamentarium for rheumatoid arthritis. Its discovery as a pan-JAK inhibitor and subsequent development have been guided by a strong scientific rationale. The chemical synthesis is well-defined, and clinical trials have demonstrated its efficacy in a specific patient population[2]. As with other JAK inhibitors, ongoing monitoring is crucial to fully characterize its long-term safety profile. This technical overview provides a foundational understanding for researchers and clinicians involved in the ongoing development and application of targeted therapies for autoimmune diseases.
References
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- 3. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Seven steps to synthesize Peficitinib hydrobromide_Chemicalbook [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Efficacy and safety of peficitinib in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
